molecular formula C8H6BrF4N B2987191 4-Bromo-3,5-bis(difluoromethyl)aniline CAS No. 2503205-65-8

4-Bromo-3,5-bis(difluoromethyl)aniline

Cat. No.: B2987191
CAS No.: 2503205-65-8
M. Wt: 272.041
InChI Key: QDHMUDIERZHLQN-UHFFFAOYSA-N
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Description

4-Bromo-3,5-bis(difluoromethyl)aniline is an organic compound with the molecular formula C8H6BrF4N It is characterized by the presence of a bromine atom and two difluoromethyl groups attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,5-bis(difluoromethyl)aniline typically involves the bromination of 3,5-bis(difluoromethyl)aniline. One common method includes the use of bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position on the aniline ring. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate level to ensure selective bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,5-bis(difluoromethyl)aniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the nitro group (if present) to an amine group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst, or sodium borohydride in an alcoholic solvent.

Major Products Formed

    Substitution: Formation of derivatives with different substituents replacing the bromine atom.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Conversion of nitro groups to amine groups.

Scientific Research Applications

4-Bromo-3,5-bis(difluoromethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and advanced coatings.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-(trifluoromethyl)aniline: Similar in structure but with one trifluoromethyl group instead of two difluoromethyl groups.

    3,5-Bis(trifluoromethyl)aniline: Contains two trifluoromethyl groups instead of difluoromethyl groups.

    4-Bromo-2-(trifluoromethyl)aniline: Similar structure with the trifluoromethyl group at a different position.

Uniqueness

4-Bromo-3,5-bis(difluoromethyl)aniline is unique due to the presence of two difluoromethyl groups, which impart distinct chemical properties compared to compounds with trifluoromethyl groups. The difluoromethyl groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-bromo-3,5-bis(difluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF4N/c9-6-4(7(10)11)1-3(14)2-5(6)8(12)13/h1-2,7-8H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHMUDIERZHLQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)F)Br)C(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2503205-65-8
Record name 4-bromo-3,5-bis(difluoromethyl)aniline
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